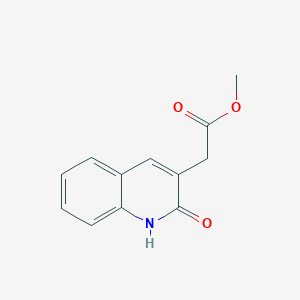

Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate” is a chemical compound with the CAS Number: 156496-39-8 . Its IUPAC name is methyl (2-hydroxy-3-quinolinyl)acetate . The compound has a molecular weight of 217.22 .

Molecular Structure Analysis

The InChI code for “Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate” is 1S/C12H11NO3/c1-16-11(14)7-9-6-8-4-2-3-5-10(8)13-12(9)15/h2-6H,7H2,1H3,(H,13,15) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate” is a beige to pale-yellow solid . The compound should be stored in a refrigerator . It is shipped at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles

These compounds are used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles show unique biological activities, making them valuable in drug research and development .

Drug Research and Development

The pharmaceutical and biological activities of these compounds make them valuable in drug research and development . They are used in the synthesis of various drugs due to their broad spectrum of bio-responses .

Anticancer Agents

Quinolin-2 (1 H )-one-based anticancer agents have recently emerged as promising and effective leader structures for inhibition of key receptor tyrosine kinases (RTKs) involved in the formation and maintenance of the tumor vasculature .

Antioxidant Activity

These compounds are also known for their antioxidant activity . They can neutralize potentially harmful free radicals in the body, which may help prevent various diseases and promote overall health .

Anti-Inflammatory Activity

Quinoline derivatives have shown significant anti-inflammatory activity . They can be used in the treatment of various inflammatory conditions, providing relief from symptoms and promoting healing .

Antimalarial Activity

Quinoline and its derivatives have been used in the treatment of malaria . They have shown effectiveness against the malaria parasite, making them a valuable tool in the fight against this disease .

Anti-SARS-CoV-2 Activity

In the context of the COVID-19 pandemic, these compounds have shown potential anti-SARS-CoV-2 activity . They could be used in the development of treatments for COVID-19 .

Antituberculosis Activity

Quinoline derivatives have also shown antituberculosis activity . They could be used in the development of new treatments for tuberculosis, a major global health problem .

Wirkmechanismus

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P351, P338 . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Eigenschaften

IUPAC Name |

methyl 2-(2-oxo-1H-quinolin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-16-11(14)7-9-6-8-4-2-3-5-10(8)13-12(9)15/h2-6H,7H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAAVPVRUXLVJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-(4-methylbenzyl)-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2650064.png)

![3-[2-(Difluoromethyl)phenyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2650065.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethylbutanamide](/img/structure/B2650072.png)

![N-(3,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2650073.png)

![4-[2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)ethyl]morpholine](/img/structure/B2650077.png)

![4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2650080.png)